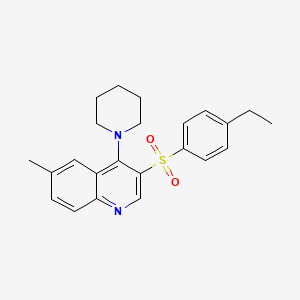

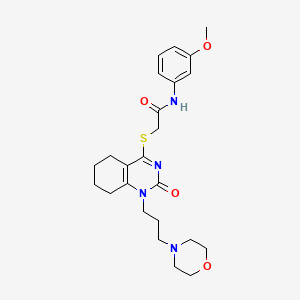

3-(4-Ethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .Molecular Structure Analysis

The molecular formula of 3-(4-Ethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline is C22H24N2O2S . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .Physical And Chemical Properties Analysis

The average mass of 3-(4-Ethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline is 380.503 Da and the monoisotopic mass is 380.155853 Da .科学的研究の応用

Antioxidant Activity Analysis

The exploration of antioxidant activities in various compounds is a significant field of study within pharmaceutical and medical research. In this context, assays like the Oxygen Radical Absorption Capacity (ORAC) and the Hydroxyl Radical Antioxidant Capacity (HORAC) tests have been critical. These tests, alongside others such as the Cupric Reducing Antioxidant Power (CUPRAC) and the Ferric Reducing Antioxidant Power (FRAP), provide insights into the antioxidant capacities of compounds through mechanisms involving hydrogen atom transfer or electron transfer. The application of such assays to compounds like 3-(4-Ethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline can elucidate their potential antioxidative benefits, thereby contributing to the understanding of their roles in pharmacology and therapeutics (Munteanu & Apetrei, 2021).

Enzymatic Degradation of Organic Pollutants

The enzymatic approach to degrading organic pollutants, with the assistance of redox mediators, represents a promising application in environmental science. This methodology has been applied to decompose recalcitrant compounds found in industrial wastewater. Enzymes such as laccases and peroxidases, when combined with redox mediators, have shown significant efficiency in breaking down these stubborn pollutants. Such applications underscore the potential for integrating chemical compounds with specific functionalities, like those present in 3-(4-Ethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline, into environmental remediation strategies to enhance the degradation efficiency of hazardous organic compounds (Husain & Husain, 2007).

Central Nervous System (CNS) Drug Development

Research into the structural features of compounds that influence their binding affinity and selectivity at CNS receptors is vital. Arylcycloalkylamines, including phenylpiperidines and their arylalkyl substituents, have been identified as key pharmacophoric groups that enhance the potency and selectivity of agents targeting D2-like receptors. The exploration of these pharmacophoric groups in compounds such as 3-(4-Ethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline can lead to the development of new therapeutic agents with improved efficacy and selectivity for CNS applications (Sikazwe et al., 2009).

特性

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S/c1-3-18-8-10-19(11-9-18)28(26,27)22-16-24-21-12-7-17(2)15-20(21)23(22)25-13-5-4-6-14-25/h7-12,15-16H,3-6,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFFLIFRXGNLNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Ethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2807061.png)

![2-(Thiadiazol-4-yl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2807068.png)

![5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2807072.png)

![1,3-Dimethyl-7-(2-methylpropyl)-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2807075.png)

![2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride](/img/structure/B2807076.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2807077.png)